Simufilam

Alzheimer's Disease Drug Discovery Pharmacology

Simufilam (PTI-125) selectively binds and restores the native conformation of pathologically altered filamin A (FLNA) in Alzheimer's disease—a protein rescue mechanism unique among AD research tools. Its picomolar potency (IC50 = 10 pM) against the Aβ42-α7nAChR toxic signaling complex enables robust target engagement at 1 nM. Validated in ex vivo AD brain tissue and supported by clinical biomarker data. The definitive reference standard for FLNA-targeted drug discovery and assay development.

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
CAS No. 1224591-33-6
Cat. No. B8192594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimufilam
CAS1224591-33-6
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C15H21N3O/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3
InChIKeyBSQPTZYKCAULBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simufilam (CAS 1224591-33-6): A Precision FLNA Conformation Corrector for Alzheimer's Disease Research


Simufilam (PTI-125; CAS: 1224591-33-6) is a small-molecule filamin A (FLNA) conformation corrector with a molecular weight of 259.35 g/mol [1]. Unlike conventional Alzheimer's disease (AD) therapeutics that target amyloid-beta clearance or cholinesterase activity, Simufilam selectively binds and restores the native conformation of an altered, misfolded form of FLNA that is pathologically linked to AD [2]. This mechanism disrupts the aberrant scaffolding interactions of FLNA with key signaling receptors, including the α7 nicotinic acetylcholine receptor (α7nAChR) and toll-like receptor 4 (TLR4), thereby blocking the downstream toxic signaling of amyloid-beta 42 (Aβ42) and associated neuroinflammatory cascades [3]. The compound has been advanced to Phase 3 clinical evaluation, where it demonstrated a consistent safety profile, though it did not meet cognitive and functional co-primary endpoints in a pivotal 52-week trial [4].

Why Off-Target Pharmacology and Potency Inadequacy Preclude Generic Substitution of Simufilam (CAS 1224591-33-6)


In Alzheimer's disease research, generic substitution of Simufilam with other FLNA-interacting compounds or general neuroprotective agents is scientifically unsound due to its unique, high-precision mechanism of action and exquisitely high potency. Simufilam does not simply bind FLNA; it exhibits a striking preference for the altered, pathological conformation of FLNA that is specific to AD brain tissue, thereby restoring normal receptor and synaptic function [1]. This conformational correction is a form of protein rescue, not a broad-spectrum agonism or antagonism. Critically, the compound's functional potency in disrupting the pathogenic Aβ42-α7nAChR signaling complex operates in the picomolar range, a level of sensitivity not matched by structurally distinct FLNA binders or other classes of AD-modifying agents (e.g., γ-secretase modulators, monoclonal antibodies targeting amyloid plaques) [2]. This unique combination of target specificity, mechanism (conformation correction vs. inhibition), and ultra-high potency creates a pharmacological profile for which generic substitution with a compound lacking these precise attributes would be a scientifically invalid experimental control [3].

Quantitative Differentiation of Simufilam (CAS 1224591-33-6) from Competitor Compounds and In-Class Alternatives


Picomolar vs. Nanomolar Potency: Disruption of Pathological Aβ42-α7nAChR Binding

Simufilam's functional potency is a defining differentiator. It reduces the binding of Aβ42 to the α7 nicotinic acetylcholine receptor (α7nAChR) with a half-maximal inhibitory concentration (IC50) of 10 pM, as measured by time-resolved fluorescence resonance energy transfer (TR-FRET) [1]. In contrast, alternative strategies targeting Aβ42 production, such as the γ-secretase inhibitor Semagacestat (LY450139), achieve an IC50 of 10.9 nM for Aβ42, which is over 1,000-fold less potent .

Alzheimer's Disease Drug Discovery Pharmacology

Target-Specific Biomarker Reduction vs. Broad-Spectrum Neuroprotection

Simufilam's mechanism produces a distinct and quantifiable biomarker signature of target engagement and downstream disease modification. In a clinical study, 28 days of Simufilam (100 mg twice daily) reduced cerebrospinal fluid (CSF) biomarkers of neurodegeneration and synaptic injury: total tau decreased by 20%, neurogranin by 32%, and neurofilament light chain (NfL) by 22% [1]. This specific panel of reductions reflects the functional consequence of restoring FLNA conformation and disrupting its pathological scaffolding. This contrasts with the mechanism of cholinesterase inhibitors like donepezil, which primarily offer symptomatic relief by increasing synaptic acetylcholine levels without directly reducing these core neurodegenerative biomarkers.

Alzheimer's Disease Clinical Pharmacology Biomarkers

Mechanistic Specificity: Preferential Binding to Pathological vs. Native FLNA

A key differentiator for Simufilam is its preferential binding to an altered, pathological conformation of FLNA over the native protein. This is not a simple inhibition of a catalytic site. Preclinical studies demonstrate that at a concentration of 1 nM, Simufilam largely restores FLNA to its native conformation and normalizes receptor activities in postmortem AD frontal cortex tissue within 1 hour [1]. This 'conformational rescue' mechanism is fundamentally distinct from traditional antagonists that block a receptor's active site, or from antibodies that simply tag a protein for clearance. While other FLNA-interacting compounds may exist, the specific high-affinity, conformation-selective binding profile of Simufilam is central to its unique pharmacology and is not a class-wide property.

Protein Misfolding Drug Mechanism Target Engagement

Pharmacokinetic Profile for In Vivo Dosing: Half-Life Comparison

Simufilam demonstrates a relatively short elimination half-life of 4.5 hours in humans [1]. This is a critical parameter for researchers designing in vivo experiments and interpreting data. A shorter half-life allows for precise temporal control of drug exposure, which is valuable for pulse-chase experiments or for establishing clear PK/PD relationships. This profile contrasts with other AD drug candidates. For instance, the α7nAChR partial agonist encenicline has a reported long half-life [2], which could lead to sustained receptor modulation and complicate the interpretation of acute versus chronic effects.

Pharmacokinetics In Vivo Studies Drug Development

Primary Research Applications for Simufilam (CAS 1224591-33-6) Based on Quantitative Evidence


Mechanistic Dissection of Pathological FLNA Conformation in AD Models

Researchers investigating the specific role of conformationally altered filamin A (FLNA) in Alzheimer's disease (AD) should prioritize Simufilam as a precision tool. Its unique ability to preferentially bind and restore the native conformation of the misfolded protein at concentrations as low as 1 nM provides a means to study the functional consequences of this specific protein state [1]. By using Simufilam, scientists can differentiate between the effects of total FLNA loss-of-function and the specific gain-of-toxic-function associated with its altered, disease-linked conformation. This application is supported by ex vivo data demonstrating the restoration of receptor activity in postmortem AD brain tissue [1].

Validating Downstream Biomarkers of Aβ42-α7nAChR Pathway Disruption

For studies requiring a potent and specific inhibitor of the Aβ42-α7nAChR toxic signaling complex, Simufilam is the compound of choice due to its picomolar functional potency (IC50 = 10 pM) [2]. This level of activity enables robust and unambiguous disruption of the pathway at low experimental concentrations, minimizing off-target liabilities. The subsequent effects on well-defined biomarkers can then be quantified. In clinical research, this translates to the validation of target engagement markers such as reductions in CSF total tau (-20%), neurogranin (-32%), and neurofilament light chain (-22%) following Simufilam treatment [3]. This makes it an invaluable positive control for developing and validating assays for new modulators of this pathway.

In Vivo Time-Course Studies Requiring Precise Pharmacokinetic Control

Researchers designing in vivo experiments that require a clear temporal separation between drug exposure and effect should utilize Simufilam. Its relatively short elimination half-life of 4.5 hours in humans [4] makes it well-suited for pulse-chase or other time-resolved paradigms. This property allows for the study of acute pharmacological effects, the dynamics of protein conformation correction, and the recovery of normal receptor function following drug washout. This contrasts with long-lived compounds where sustained target occupancy can confound the interpretation of experimental timelines.

Reference Standard for FLNA Conformation-Corrector Assays

Due to its well-characterized mechanism, quantifiable potency, and defined clinical biomarker signature, Simufilam serves as an ideal reference standard in drug discovery and assay development. It can be used to benchmark new compounds targeting altered FLNA or its downstream pathways. The availability of robust ex vivo (tissue slice) [1] and in vivo biomarker data [3] provides a clear set of benchmarks against which to compare the performance of novel chemical entities or biologics in development. This is essential for establishing the quality and reliability of high-throughput screens and secondary functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simufilam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.